2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
2-Bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a heterocyclic compound featuring a fused pyrrolo-quinoline scaffold substituted with a brominated benzamide group. The core structure consists of a tetrahydroquinoline moiety fused with a pyrrolidone ring, where the 8-position is functionalized with a benzamide group bearing a bromine atom at the ortho position.
Properties
IUPAC Name |
2-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQQTSZHBVYWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
Signal Pathways: It might interact with cellular receptors, altering signal transduction pathways which can affect cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it with analogs reported in recent literature. Below is an analysis of key similarities and differences:
Core Scaffold Modifications
- N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (22): This compound shares the pyrrolo-quinoline backbone but incorporates a pyrano ring fused to the quinoline core, increasing rigidity and altering electronic properties.
- 2,2'-(Arylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-ones) (28a–c): These dimeric structures feature hydroxyl and acetyl substituents instead of bromobenzamide. Their extended π-systems enhance UV absorption but reduce solubility in nonpolar solvents, contrasting with the brominated analog’s balanced lipophilicity .
Substituent Effects
- 2-Bromo-N-(quinolin-8-yl)benzamide Derivatives (e.g., 3k): describes 2-(morpholino)-2-bromo-N-(quinolin-8-yl)benzamide (3k), synthesized via palladium-catalyzed reactions. The morpholino group at the bromine-bearing position introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound’s unsubstituted benzamide .
- 4-Bromo-N-(4-oxo-pyrrolo-quinolin-8-yl)benzamide: A positional isomer with bromine at the para position () exhibits distinct electronic effects. The para-bromo substitution likely decreases the amide group’s electron-withdrawing resonance effects, altering binding affinities in receptor-based applications .
Amide Group Variations
- N-Methyl-N-(quinolin-8-yl)benzamide (5): highlights that N-methylation of the amide nitrogen disrupts the N,N-bidentate coordination required for metal-catalyzed reactions, rendering it inactive in copper-catalyzed bromination. This underscores the critical role of the free amide NH in the target compound’s reactivity .
Data Tables
Table 1. Structural and Functional Comparisons
Table 2. Reaction Yields and Selectivity
Key Research Findings
Chelation Dependence: The 8-aminoquinoline amide skeleton is essential for metal-mediated reactions. N-Methylation or replacement with ester groups (e.g., compound 6 in ) abolishes reactivity, emphasizing the need for the unmodified benzamide group in the target compound .
Bromine Positioning: Ortho-bromine on the benzamide (vs. para in ) enhances electrophilicity, making the compound a superior substrate for cross-coupling reactions compared to non-halogenated analogs .
Solubility Trade-offs: Hydroxyl or acetyl substituents (e.g., 28a–c in ) improve aqueous solubility but reduce compatibility with nonpolar reaction media, whereas the bromine and methyl groups in the target compound balance polarity for diverse synthetic applications .
Biological Activity
The compound 2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.20 g/mol. The structure features a bromine atom attached to a benzamide moiety and a pyrroloquinoline core. This unique structure contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrroloquinoline have shown inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that specific modifications in the pyrroloquinoline structure could enhance cytotoxicity against human tumor cells, suggesting that this compound may exhibit similar effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.55 | Apoptosis induction |
| A375 | 0.36 | Cell cycle arrest |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, studies have shown that related compounds can selectively inhibit CDK2 and CDK9 with IC50 values in the micromolar range.
Anti-inflammatory Properties
Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects. Similar compounds targeting adenosine receptors have shown promise in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases. The potential modulation of inflammatory pathways by this compound warrants further investigation.
Case Studies
- In Vivo Efficacy : In animal models of cancer, administration of related pyrroloquinoline derivatives has led to significant tumor regression and improved survival rates.
- Mechanistic Studies : Detailed mechanistic studies using biochemical assays have elucidated the pathways through which these compounds exert their effects, including modulation of apoptotic pathways and inhibition of angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
